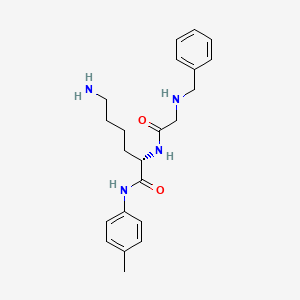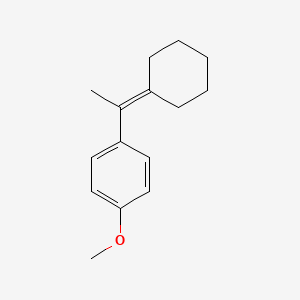
1-(1-Cyclohexylideneethyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclohexylideneethyl)-4-methoxybenzene is an organic compound with the molecular formula C15H20O It is characterized by a cyclohexylidene group attached to an ethyl chain, which is further connected to a methoxy-substituted benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of a benzaldehyde derivative with an enamine derivative, followed by hydrolysis . The reaction typically proceeds under mild conditions, with good yields.
Industrial Production Methods: Industrial production of this compound may involve the use of olefins and substituted malonic acid derivatives in the presence of a catalyst through a cyclization reaction . This method is advantageous due to its high yield, mild reaction conditions, and minimal waste production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group on the benzene ring directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Applications De Recherche Scientifique
1-(1-Cyclohexylideneethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of fragrances and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclohexylideneethyl)-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
- Cyclohexylideneacetone
- Cyclohexylidene-phenyl-acetonitrile
- Cyclohexylidene-malononitrile
Comparison: 1-(1-Cyclohexylideneethyl)-4-methoxybenzene stands out due to its methoxy-substituted benzene ring, which imparts unique chemical properties and reactivity.
Propriétés
Numéro CAS |
919789-93-8 |
|---|---|
Formule moléculaire |
C15H20O |
Poids moléculaire |
216.32 g/mol |
Nom IUPAC |
1-(1-cyclohexylideneethyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H20O/c1-12(13-6-4-3-5-7-13)14-8-10-15(16-2)11-9-14/h8-11H,3-7H2,1-2H3 |
Clé InChI |
LNSXMTSOEHLDNX-UHFFFAOYSA-N |
SMILES canonique |
CC(=C1CCCCC1)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


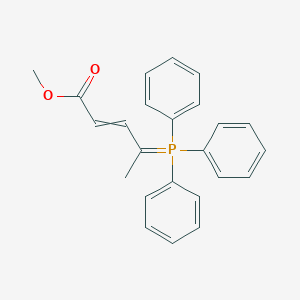
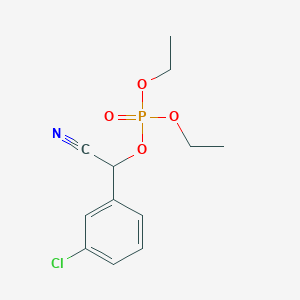
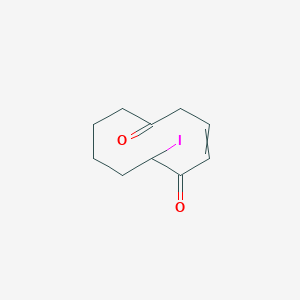
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B12621007.png)


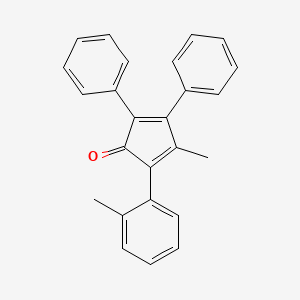
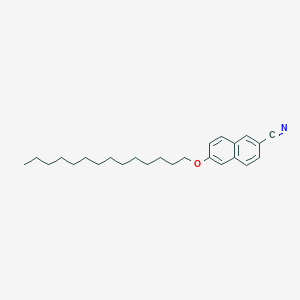
![1-Bromo-3-fluoro-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12621034.png)
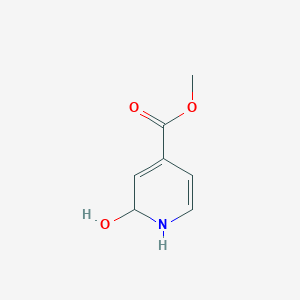
![Benzo[b]thiophene-3-carboxylic acid, butyl ester](/img/structure/B12621055.png)
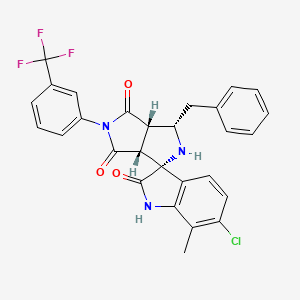
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-ethyl-](/img/structure/B12621069.png)
